molecular formula C10H12N2O2Si B8683567 2-Nitro-5-trimethylsilanylethynyl-pyridine

2-Nitro-5-trimethylsilanylethynyl-pyridine

Cat. No. B8683567
M. Wt: 220.30 g/mol
InChI Key: YISVKJAIWAOKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-trimethylsilanylethynyl-pyridine is a useful research compound. Its molecular formula is C10H12N2O2Si and its molecular weight is 220.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-5-trimethylsilanylethynyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-5-trimethylsilanylethynyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Nitro-5-trimethylsilanylethynyl-pyridine

Molecular Formula

C10H12N2O2Si

Molecular Weight

220.30 g/mol

IUPAC Name

trimethyl-[2-(6-nitropyridin-3-yl)ethynyl]silane

InChI

InChI=1S/C10H12N2O2Si/c1-15(2,3)7-6-9-4-5-10(11-8-9)12(13)14/h4-5,8H,1-3H3

InChI Key

YISVKJAIWAOKKM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-nitropyridine (1.00 g, 4.93 mmol) in N-methylpyrrolidinone (20 mL) were added trimethylsilyl acetylene (1.39 mL, 9.85 mmol), tetrakis(triphenylphosphine)palladium (0) (114 mg, 985 μmol), copper (I) iodide (37.5 mg, 197 μmol) and N,N-diisopropylethylamine (1.72 mL, 9.85 mmol) at room temperature, which was stirred under nitrogen atmosphere for 4 hours at 65° C. The reaction solution was partitioned into water and ethyl acetate at 0° C. The organic layer was washed with water and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=6:1) to obtain the title compound (490 mg, 45%).
Quantity
1 g
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reactant
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1.39 mL
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1.72 mL
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reactant
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20 mL
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solvent
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Quantity
114 mg
Type
catalyst
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Quantity
37.5 mg
Type
catalyst
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a NMP solution (20 mL) of 5-bromo-2-nitropyridine (1.00 g, 4.93 mmol) were added trimethylsilyl acetylene (1.4 mL), tetrakis(triphenylphosphine)palladium(0) (110 mg), copper(I) iodide (38 mg), and N,N-diisopropylethylamine (1.7 mL) at room temperature, which was stirred under a nitrogen atmosphere for 4 hours at 65° C. Water was added at 0° C. to the reaction solution, which was then extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and filtered, after which the solvent was evaporated from the filtrate under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=6:1) to obtain the titled compound (490 mg).
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20 mL
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reactant
Reaction Step One
Quantity
1 g
Type
reactant
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1.4 mL
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reactant
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1.7 mL
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reactant
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110 mg
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38 mg
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